1-Indan-1-yl-piperazine derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antihypertensive, neuroleptic, antianxiety, and antidepressant effects. The structural modifications of these molecules have led to the discovery of potent agents with specific receptor affinities and activities, which are of great interest in the development of new therapeutic drugs.
A study reported a practical alternative synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine (1) involving the convergent synthesis of 8-fluoronaphthalen-1-ylamine (6) through the reaction of 1H-naphtho[1,8-de][1,2,3]triazine (15) with HF-pyridine under mild conditions []. This method offered a practical alternative to previously reported methods, overcoming scale-up challenges.
Another study reported the synthesis of 1-[ω-(2,3-dihydro-1H-inden-1-yl)- and (2,3-dihydro-5-methoxy-1H-inden-1-yl)alkyl]- and 1-[ω-(1,2,3,4-tetrahydronaphthalen-1-yl)- and (6-methoxy- or 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine []. These compounds, homologous to existing sigma ligands, were designed to study structure-affinity relationships in sigma receptor subtypes.
The synthesis of 2-[1-(1,3-diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives (5a-l) was achieved through the Knoevenagel condensation of pyrazole carbaldehydes with differently substituted 1-indanone derivatives in the presence of a base []. This reaction highlights the reactivity of the indane moiety and its utility in forming new carbon-carbon bonds, leading to structurally diverse compounds with potential biological activities.
The antihypertensive activity of 1-piperazino-3-phenylindans, such as Lu 21-098 (irindalone), is attributed to their potent 5-HT2 antagonism. These compounds have shown to antagonize the pressor effect induced by serotonin in doses significantly lower than those required to affect the pressor effect of phenylephrine, indicating a strong and selective action on the serotonergic system1. Additionally, certain enantiomers of these compounds have been found to inhibit the uptake of dopamine and norepinephrine, suggesting a possible interaction with dopaminergic pathways1.
In the context of neuroleptic activity, 1-piperazino-3-phenylindans have been synthesized and tested, with some compounds like tefludazine (Lu 18-012) showing potent and long-acting effects. These effects are associated with the inhibition of dopamine uptake, which is a key mechanism in the treatment of psychiatric disorders such as schizophrenia3.
For antianxiety applications, derivatives like 5-[3-(4-phenyl-1-piperazinyl)propoxy]indan have been synthesized and shown to possess antianxiety activity in various tests, with some compounds being equipotent or more potent than chlordiazepoxide, a standard anxiolytic drug4.
Furthermore, compounds with a dual action at 5-HT1A serotonin receptors and serotonin transporters have been developed, such as the 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives. These compounds exhibit high affinity for both the 5-HT1A receptor and the serotonin transporter, which is a promising pharmacological profile for antidepressant agents7.
The development of aryl and heteroaryl N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates aimed to improve the physicochemical properties of dual modulators of dopamine D3 receptor and fatty acid amide hydrolase []. This research focused on enhancing the water solubility of these compounds, a critical factor for drug development, as it directly influences their bioavailability and administration routes.
The diverse pharmacological activities of 1-indan-1-yl-piperazine derivatives make them valuable in various therapeutic fields. For instance, in the treatment of hypertension, compounds with 5-HT2 antagonistic activity, like irindalone, offer a new approach to managing high blood pressure1. In the realm of psychiatry, these compounds have shown potential as neuroleptics, with the ability to modulate dopaminergic systems, which is crucial for treating disorders such as schizophrenia3.
In the field of anxiety disorders, certain indan derivatives have demonstrated antianxiety effects without the muscle-relaxant side effects commonly associated with benzodiazepines, suggesting a safer alternative for patients4. Additionally, the antidepressant potential of these compounds, particularly those with dual action at serotonin receptors and transporters, represents a novel class of antidepressants that could address the limitations of current treatments7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: